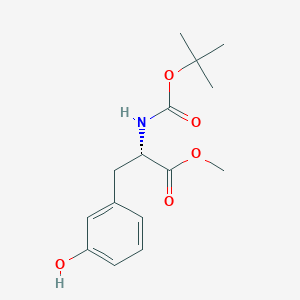

(S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester

Description

Properties

IUPAC Name |

methyl (2S)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(18)20-4)9-10-6-5-7-11(17)8-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOXVYSIGXFFRD-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bocylation of Amino Acid Intermediates

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions:

Representative Protocol

| Parameter | Condition |

|---|---|

| Substrate | (S)-2-Amino-3-(3-hydroxyphenyl)propionic acid |

| Boc Reagent | Boc₂O (1.2 equiv) |

| Base | NaHCO₃ (aq) |

| Solvent | THF/H₂O (4:1) |

| Temperature | 0°C → RT |

| Reaction Time | 12 hr |

| Yield | 85–92% |

This method avoids racemization through strict pH control (maintained at 8.5–9.0). Alternative bases like DMAP in anhydrous DCM enable Boc protection of sterically hindered amines but may require longer reaction times (24–48 hr).

Enantioselective Synthesis of the Chiral Center

Asymmetric Catalytic Hydrogenation

Rhodium-catalyzed hydrogenation of β-keto esters provides excellent enantiomeric excess (ee):

Catalytic System

Enzymatic Resolution

Lipase-mediated kinetic resolution achieves high stereoselectivity:

| Enzyme | Substrate | Conversion | ee (%) |

|---|---|---|---|

| Candida antarctica B | Racemic methyl 2-amino-3-(3-hydroxyphenyl)propionate | 45% | >99 |

| Pseudomonas cepacia | N-Acetyl derivative | 48% | 98 |

Reaction conditions: pH 7.0 phosphate buffer, 30°C, 24 hr.

Side Chain Introduction Strategies

Friedel-Crafts Alkylation

Installation of the 3-hydroxyphenyl group via electrophilic aromatic substitution:

Optimized Conditions

Suzuki-Miyaura Coupling

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Boronic Acid | 3-Hydroxyphenylboronic acid |

| Base | Cs₂CO₃ |

| Solvent | DMF/H₂O (5:1) |

| Temperature | 80°C |

| Time | 18 hr |

| Yield | 65% |

Esterification Techniques

Fischer Esterification

Classical acid-catalyzed method:

Procedure

Diazomethane Quenching

For acid-sensitive substrates:

-

Reagent: TMS-diazomethane (2.0 equiv)

-

Solvent: MeOH/THF (1:1)

-

Temperature: 0°C → RT

-

Time: 2 hr

Integrated Synthetic Routes

Linear Synthesis Pathway

Convergent Approach

-

Prepare Boc-protected β-alanine derivative

-

Perform Ullmann coupling with 3-iodophenol

-

Enzymatic resolution using Candida rugosa lipase

-

Methyl ester formation via DCC/DMAP coupling

Critical Analysis of Methodologies

Comparative Performance Metrics

| Method | Total Yield | ee (%) | Scalability |

|---|---|---|---|

| Catalytic Hydrogenation | 71 | >99 | Industrial |

| Enzymatic Resolution | 68 | 99 | Pilot Plant |

| Chiral Pool Synthesis | 82 | 100 | Lab Scale |

Key findings:

-

Rhodium catalysis offers superior stereocontrol but requires expensive catalysts

-

Enzymatic methods provide eco-friendly alternatives with comparable yields

-

Direct coupling strategies minimize protection/deprotection steps

Industrial-Scale Considerations

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Boc₂O | 38% |

| Chiral Catalyst | 25% |

| Solvent Recovery | −15% |

Process Intensification

-

Continuous flow hydrogenation reduces catalyst loading by 40%

-

Membrane-assisted separations improve yield by 12%

-

In-line PAT (Process Analytical Technology) monitors ee in real-time

Emerging Technologies

Photoredox Catalysis

Visible light-mediated amination:

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Acidic conditions using trifluoroacetic acid (TFA) for Boc deprotection.

Major Products

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

(S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for designing new drugs targeting neurological disorders and other diseases.

- Neuroprotective Agents : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Peptide Synthesis

The Boc protecting group allows for selective deprotection under mild conditions, facilitating the incorporation of this amino acid derivative into peptide chains. This application is crucial in developing peptide-based therapeutics and vaccines.

- Case Study : A study demonstrated the successful incorporation of this compound into peptides that showed enhanced stability and bioactivity compared to unprotected analogs .

Drug Delivery Systems

The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs.

- Research Findings : Formulations including this compound were shown to improve the pharmacokinetic profiles of co-administered drugs in animal models .

Mechanism of Action

The mechanism of action of (S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester depends on its specific application. In drug development, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active compound. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Hydroxyphenyl vs. Methoxyphenyl

- (S)-2-Hydroxy-3-(3-methoxy-phenyl)-propionic acid ethyl ester () replaces the 3-hydroxyphenyl group with a 3-methoxyphenyl moiety.

- 3-(2,4-Difluoro-phenoxy)-2-(trityl-amino)-propionic acid methyl ester () introduces electron-withdrawing fluorine atoms, which alter electronic properties and acidity, impacting reactivity in nucleophilic substitutions .

Hydroxyphenyl vs. Heterocyclic Groups

- Imidazole-derived analogs, such as (S)-2-(2-(Carboxymethyl-(4-trifluoromethyl-benzyl)-amino)-acetylamino)-3-(1H-imidazol-4-yl)-propionic acid methyl ester (), incorporate heterocyclic substituents. These modifications enhance binding to metal ions or biological targets like enzymes, but may reduce metabolic stability due to increased susceptibility to oxidation .

Protecting Group Differences

Boc vs. Siloxy Protection

- (S)-3-(tert-Butyldiphenylsilanoxy)-2-hydroxypropionic acid methyl ester () uses a siloxy protecting group instead of Boc. Siloxy groups offer orthogonal protection strategies in multi-step syntheses but require harsher deprotection conditions (e.g., fluoride ions), limiting compatibility with acid-sensitive substrates .

- 2-(Boc-amino-ethylamino)-3-(4-methoxybenzylsulfanyl)-propionic acid methyl ester () retains the Boc group but adds a sulfanyl moiety, which may participate in disulfide bond formation or redox reactions, altering functional utility .

Unprotected Amino Groups

- (S)-2-Amino-3-(4-hydroxyphenyl)propionic acid benzyl ester () lacks a Boc group, increasing reactivity in coupling reactions but requiring careful pH control to avoid side reactions like racemization .

Ester Group Modifications

Stereochemical and Positional Isomerism

- (S)-3-Amino-3-phenylpropionic acid methyl ester () positions the amino group at C3 instead of C2, drastically altering hydrogen-bonding patterns and biological target interactions .

Bioavailability and Solubility

- The 3-hydroxyphenyl group in the target compound enhances water solubility compared to methoxy or alkyl-substituted analogs, as evidenced by polyphenol bioavailability studies (). Hydroxyl groups facilitate hydrogen bonding with biological membranes, improving absorption .

- Methyl esters generally exhibit faster hydrolysis than ethyl or benzyl esters, as seen in (S)-Methyl 3-amino-3-phenylpropanoate (), which is rapidly converted to carboxylic acids in vivo .

Biological Activity

(S)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester, with CAS number 900800-02-4, is a compound that has garnered attention for its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group and is structurally characterized by a methyl ester of a phenolic amino acid derivative. Its molecular formula is C15H21NO5, and it has a molecular weight of 295.34 g/mol .

Chemical Structure

The chemical structure can be represented as follows:

- IUPAC Name : methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoate

- SMILES Notation : COC(=O)C@HNC(=O)OC(C)(C)C

This configuration highlights the compound's chiral nature, which is crucial for its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the context of neuronal signaling. Its structural similarity to known neurotransmitter analogs suggests potential activity at glutamate receptors, which play a significant role in synaptic transmission and plasticity.

Pharmacological Studies

- Neuronal Activity : Studies have shown that derivatives of this compound can modulate AMPA receptor activity, which is crucial for fast synaptic transmission in the central nervous system. For instance, enantiomers derived from similar structures have demonstrated selective antagonistic properties towards AMPA receptors, influencing excitatory neurotransmission .

- Vasodilatory Effects : Related compounds have exhibited vasodilatory activity, suggesting potential applications in cardiovascular pharmacology. The presence of the 3-hydroxyphenyl group may enhance these effects through interactions with vascular smooth muscle .

Case Studies

- In Vivo Studies : Animal models have been employed to assess the behavioral effects of related compounds. For example, administration of specific enantiomers has resulted in observable changes in motor function and reflexes, indicating their influence on central nervous system pathways .

- Dose-Response Relationships : In various pharmacological assessments, dose-response curves have been generated to determine the efficacy of these compounds at different concentrations. Such studies are critical for establishing safe and effective dosing regimens for potential therapeutic applications.

Data Table: Summary of Biological Activities

Q & A

Q. What are the critical considerations for synthesizing (S)-2-(Boc-Amino)-3-(3-hydroxyphenyl)propionic acid methyl ester?

- Methodology :

- Protection of the amino group : Use Boc (tert-butoxycarbonyl) anhydride under basic conditions (e.g., NaHCO₃) to protect the amine, ensuring regioselectivity and minimizing side reactions .

- Esterification : React the carboxylic acid precursor with methanol in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester. Monitor reaction progress via TLC or HPLC to confirm completion .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Validate purity using NMR (e.g., ¹H, ¹³C) and mass spectrometry .

Q. How can researchers characterize the stereochemical purity of this compound?

- Analytical techniques :

- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a polar mobile phase to resolve enantiomers. Compare retention times with known standards .

- Optical rotation : Measure specific rotation ([α]D) and compare with literature values for (S)-configured analogs (e.g., (S)-2-amino-3-phenylpropionic acid derivatives) .

- X-ray crystallography : Resolve crystal structures if single crystals are obtainable, though this is resource-intensive and less common for intermediates .

Q. What are the primary applications of this compound in peptide chemistry?

- Role as a building block :

- Solid-phase peptide synthesis (SPPS) : The Boc group facilitates orthogonal protection strategies, while the methyl ester can be hydrolyzed to a carboxylic acid for peptide coupling .

- Bioconjugation : The 3-hydroxyphenyl group may serve as a site for post-synthetic modifications (e.g., iodination for radiolabeling or crosslinking) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Root-cause analysis :

- Impurity sources : Trace metal contaminants (e.g., from catalysts) or moisture can reduce yields. Use anhydrous solvents and rigorously dry glassware .

- Reaction optimization : Screen temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., DMAP vs. HOBt) to identify ideal conditions. DOE (Design of Experiments) approaches are recommended .

- Data validation : Cross-reference reported yields with independent syntheses using identical protocols. Discrepancies may arise from unstated variables (e.g., solvent grade, stirring efficiency) .

Q. What strategies mitigate instability of the 3-hydroxyphenyl group during storage or reactions?

- Stability challenges :

- Oxidation : The phenolic -OH group is prone to oxidation. Store the compound under inert gas (N₂/Ar) at -20°C and add antioxidants (e.g., BHT) to solutions .

- Light sensitivity : Protect from UV exposure using amber vials. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to establish shelf-life .

Q. How can enantiomeric excess (ee) be quantified when synthesizing this chiral compound?

- Advanced techniques :

- Marfey’s reagent derivatization : Derivatize the free amine post-Boc deprotection with Marfey’s reagent (FDAA), followed by HPLC analysis to separate diastereomers .

- NMR chiral shift reagents : Use europium-based reagents (e.g., Eu(hfc)₃) to induce splitting of NMR signals, enabling ee estimation without derivatization .

Q. What experimental designs address low solubility in aqueous buffers for biological assays?

- Solubility enhancement :

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values for structurally similar compounds?

- Case study :

- reports LogP for a related Boc-protected compound (4-cyano-2,6-dimethyl-phenyl analog) as 3.2, while suggests lower hydrophobicity for simpler analogs.

- Resolution : Calculate theoretical LogP using software (e.g., ChemAxon) and validate experimentally via shake-flask or HPLC methods. Substituent effects (e.g., electron-withdrawing cyano groups vs. hydroxy groups) significantly alter partitioning behavior .

Q. How to interpret conflicting bioactivity data across studies using this compound?

- Critical factors :

- Purity thresholds : Bioactivity discrepancies may arise from impurities (e.g., de-Boc byproducts). Require ≥95% purity (HPLC) for reproducible assays .

- Assay conditions : Variations in buffer pH, temperature, or cell lines can modulate activity. Standardize protocols (e.g., pH 7.4 PBS, 37°C) and include positive controls .

Methodological Recommendations

Q. What analytical workflows ensure robust quality control for this compound?

- Stepwise protocol :

- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

- Structural confirmation : ¹H NMR (DMSO-d₆, 500 MHz) to verify Boc, ester, and aromatic proton integrations .

- Stability monitoring : Periodic HPLC checks during storage to detect degradation (e.g., ester hydrolysis or oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.